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molecular formula C13H18N2O2 B8353827 1-Ethyl-4-(4-nitrophenyl)piperidine

1-Ethyl-4-(4-nitrophenyl)piperidine

Cat. No. B8353827
M. Wt: 234.29 g/mol
InChI Key: JQFDATOQVHFNQL-UHFFFAOYSA-N
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Patent
US09382246B2

Procedure details

4-(4-Nitrophenyl)piperidine (255, 500 mg g, 2.4 mmol) was dissolved in 30 mLMeCN. To it were added DIEA (830 μL, 4.8 mmol) and then EtOTf (460 μL, 3.6 mmol). The mixture was stirred at RT for 10 min, and to it was added 0.5 mL morpholine. It was concentrated in vacuo and subjected to silica flash column using 0 to 7% MeOh in DCM to isolate 1-ethyl-4-(4-nitrophenyl)piperidine (259). It was dissolved in 40 mL EtOAc. To it was added 10% Pd/C (0.3 g), and the mixture was hydrogenated using a H2 balloon at RT for overnight. The mixture was filtered through celite, and concentrated in vacuo to give 4-(1-ethylpiperidin-4-yl)aniline (260) (410 mg, 83% overall) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
830 μL
Type
reactant
Reaction Step Two
Name
Quantity
460 μL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:16][CH2:17]N(C(C)C)C(C)C.C(OS(C(F)(F)F)(=O)=O)C.N1CCOCC1>>[CH2:16]([N:13]1[CH2:12][CH2:11][CH:10]([C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH2:15][CH2:14]1)[CH3:17]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CCNCC1
Step Two
Name
Quantity
830 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
460 μL
Type
reactant
Smiles
C(C)OS(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)N1CCC(CC1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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